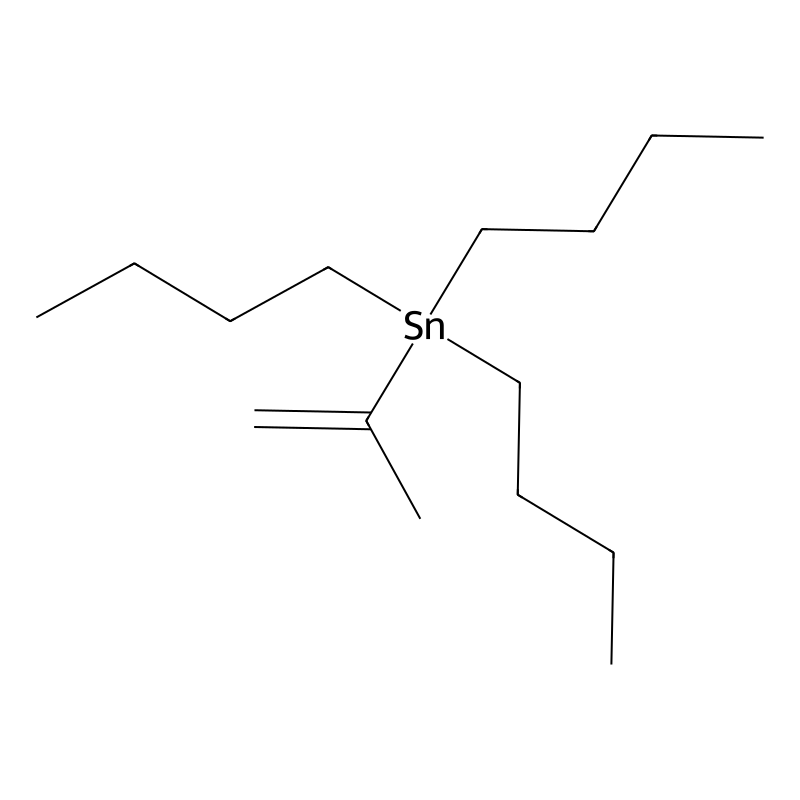

tributyl(prop-1-en-2-yl)stannane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-(Tributylstannyl)propene, also known as tributyl(prop-2-enyl)stannane, is an organotin compound with the chemical formula C₁₅H₃₂Sn. It is a colorless liquid that finds use in various scientific research applications, particularly in organic and organometallic chemistry. The synthesis of 2-(tributylstannyl)propene involves the reaction of allyl bromide (CH₂=CH-CH₂Br) with tributyltin hydride (Bu₃SnH) in the presence of a catalyst such as palladium (Pd).

Applications in Organic Synthesis:

-(Tributylstannyl)propene serves as a versatile building block in organic synthesis due to the presence of the carbon-tin (C-Sn) bond. This bond can readily undergo various transformations, allowing for the introduction of diverse functional groups into organic molecules. Some key applications include:

- Negishi coupling: This reaction involves the coupling of 2-(tributylstannyl)propene with various organic halides (R-X) in the presence of a palladium catalyst to form new carbon-carbon (C-C) bonds. This powerful tool enables the construction of complex organic molecules with precise control over the product structure.

- Hydrostannylation: This reaction involves the addition of a hydrogen atom (H) and a tributyltin group (SnBu₃) across a double bond (C=C) in an alkene molecule. 2-(Tributylstannyl)propene can act as a hydrogen atom donor in this process, facilitating the selective hydrostannylation of various unsaturated substrates.

- Stannylation: This reaction involves the introduction of a tributyltin group (SnBu₃) onto an organic molecule. 2-(Tributylstannyl)propene can participate in stannylation reactions with various electrophiles, enabling the creation of new C-Sn bonds and the subsequent functionalization of the molecule.

Research in Material Science:

-(Tributylstannyl)propene has also been explored in material science research for the development of novel functional materials. For instance, studies have investigated its potential in the synthesis of:

- Organic photovoltaics: These are devices that convert sunlight into electricity. 2-(Tributylstannyl)propene can be incorporated into the design of organic photovoltaics to improve their efficiency and performance.

- Organic light-emitting diodes (OLEDs): These are devices that emit light when an electric current is passed through them. 2-(Tributylstannyl)propene can be used as a precursor for the synthesis of OLED materials with desired properties such as color and brightness.

Tributyl(prop-1-en-2-yl)stannane is an organotin compound with the molecular formula and a molecular weight of approximately 331.129 g/mol. This compound features a tin atom bonded to three butyl groups and one prop-1-en-2-yl group, making it a member of the organotin family known for their diverse applications in organic synthesis, catalysis, and materials science. The structure of tributyl(prop-1-en-2-yl)stannane is characterized by its unique reactivity due to the presence of the propene moiety, which can participate in various chemical transformations .

Tributyl(prop-1-en-2-yl)stannane can be synthesized through various methods:

- Reaction with Grignard Reagents: A common method involves reacting tin(IV) chloride with prop-1-en-2-ylmagnesium bromide in an inert atmosphere to prevent oxidation.

- Stille Coupling Reactions: This method utilizes tributylstannane derivatives in cross-coupling reactions to form polyfunctional organotin compounds.

These synthetic routes highlight the compound's versatility as a building block in organic synthesis .

Studies on tributyl(prop-1-en-2-yl)stannane's interactions with biological systems are still emerging. Preliminary research indicates that organotin compounds can interact with enzymes and cellular receptors, potentially leading to cytotoxic effects. Further investigation is needed to elucidate the specific molecular targets and pathways affected by this compound .

Several compounds share structural similarities with tributyl(prop-1-en-2-yl)stannane. These include:

Uniqueness

Tributyl(prop-1-en-2-yl)stannane is unique due to its specific combination of three butyl groups and one propene moiety, which imparts distinct chemical properties that are advantageous for specific applications in synthesis and catalysis. Its reactivity profile also differentiates it from other organotin compounds, making it a valuable building block in organic chemistry .